![molecular formula C10H14N6 B1443973 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine CAS No. 1342502-41-3](/img/structure/B1443973.png)
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
Propriétés
IUPAC Name |
8-(2-methylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTFYKCTCDKRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=NC=CN3C2=NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Description
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name is 8-(2-methylpiperazin-1-yl)-triazolo[4,3-a]pyrazine , reflecting its bicyclic triazolopyrazine system and methyl-substituted piperazine moiety. Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C$${10}$$H$${14}$$N$$_6$$ |
Molecular Weight | 218.26 g/mol |
CAS Registry Number | 1342502-41-3 |
SMILES | CC1CNCCN1C2=NC=CN3C2=NN=C3 |
InChI Key | WWTFYKCTCDKRFT-UHFFFAOYSA-N |
The triazolopyrazine core consists of a five-membered 1,2,4-triazole fused to a six-membered pyrazine ring, while the 2-methylpiperazine group enhances solubility and modulates electronic properties.
Historical Development and Discovery
The compound emerged from broader investigations into triazolopyrazine derivatives, which gained momentum in the early 21st century due to their pharmacological potential. While its exact synthesis date is undocumented, its development aligns with advancements in click chemistry and tandem cyclization strategies. For example, the 2014 synthesis of tetrahydro-triazolopyrazines via tandem [3+2] cycloaddition/6-exo-dig cyclization demonstrated the feasibility of constructing similar frameworks.
Patents such as CN102796104A (2011) highlighted methods for synthesizing trifluoromethyl-substituted triazolopyrazines, underscoring industrial interest in this scaffold. By 2020, triazolopyrazines were recognized as key motifs in antimalarial drug candidates, with Open Source Malaria Consortium’s Series 4 compounds exemplifying their therapeutic relevance. The specific inclusion of a methylpiperazine group likely aimed to optimize pharmacokinetic properties, as seen in kinase inhibitor designs.
Significance in Heterocyclic Chemistry
Medicinal Chemistry Applications
The triazolopyrazine scaffold is prized for its electron-deficient aromatic system , enabling π-π stacking and hydrogen bonding with biological targets. For instance:
- Kinase Inhibition : Derivatives like 8-(2-methylpiperazin-1-yl)-triazolo[4,3-a]pyrazine exhibit affinity for c-Met and VEGFR-2 kinases, critical in cancer angiogenesis. Modulating these targets disrupts signaling pathways, as demonstrated by compound 22i (IC$$_{50}$$ = 48 nM against c-Met).
- Antimicrobial Activity : Triazolopyrazines with substituents at the 3-position show antibacterial efficacy against Staphylococcus aureus and Escherichia coli, with MIC values as low as 16 μg/mL.
Coordination Chemistry
The ligand 1,2,4-triazolo[4,3-a]pyrazine forms stable coordination polymers with metals like Zn(II) and Ag(I), facilitated by its pyrazolate-like binding modes. These complexes exhibit anion-π interactions , useful in designing functional materials.
Structural Versatility
The methylpiperazine group introduces conformational flexibility, enabling tailored interactions in drug design. For example, replacing the triazolopyrazine head group in antimalarial SLU-2633 with bulkier substituents reduced hERG channel affinity while retaining potency.
Mécanisme D'action
Target of Action
The primary targets of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine are c-Met and VEGFR-2 kinases. These kinases play a crucial role in cell proliferation and survival, making them important targets in cancer treatment.
Mode of Action
This compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins. This binding inhibits the activity of these kinases, thereby disrupting the signaling pathways that promote cell proliferation and survival.
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis. The disruption of these pathways leads to the inhibition of tumor growth and progression.
Pharmacokinetics
The compound’s ability to inhibit c-met and vegfr-2 kinases suggests that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specifically, it has been shown to inhibit the growth of A549 cells in a dose-dependent manner and induce late apoptosis of these cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s stability, efficacy, and action. .
Analyse Biochimique
Biochemical Properties
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the activity of the enzymes. For instance, it has been shown to inhibit certain kinases, which are critical for cell signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cell lines, it has demonstrated antiproliferative effects by inducing apoptosis and cell cycle arrest . Additionally, it influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. These effects highlight its potential as a therapeutic agent in oncology .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target. For example, it has been shown to inhibit DNA topoisomerase, an enzyme critical for DNA replication and transcription . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and safety. In vitro studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained antiproliferative effects in cancer cell lines, indicating its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it has been observed to have minimal toxic effects while exerting therapeutic benefits, such as tumor growth inhibition . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been reported . These findings underscore the importance of dose optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities and may contribute to the overall effects of the compound. Additionally, the compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm, where it modulates various signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
Activité Biologique
2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS No. 1342502-41-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₄N₆ with a molecular weight of 218.26 g/mol. Its structure includes a piperazine ring fused with a triazolo-pyrazine moiety, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₄N₆ |
Molecular Weight | 218.26 g/mol |
CAS Number | 1342502-41-3 |
Research indicates that compounds containing the triazolo-pyrazine scaffold exhibit various biological activities, primarily through the inhibition of specific kinases involved in cancer progression. For instance, studies have shown that derivatives of this compound can inhibit c-Met and VEGFR-2 kinases, which are crucial in tumor growth and angiogenesis.
Key Findings:
- Inhibitory Activity : The compound has demonstrated significant inhibitory activity against c-Met and VEGFR-2 kinases with IC₅₀ values reported as low as 26 nM for c-Met .
- Antiproliferative Effects : It has shown potent antiproliferative effects on several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC₅₀ values ranging from 0.98 to 1.28 µM .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound in vitro and in vivo.
In Vitro Studies
A study published in Molecules highlighted the compound's ability to induce apoptosis in A549 cells while inhibiting their proliferation in a dose-dependent manner. The mechanism involved interference with intracellular signaling pathways related to c-Met .
In Vivo Studies
In vivo evaluations have also been conducted to assess the protective effects of this compound against viral infections. For instance, it exhibited significant curative activity against Potato Virus Y (PVY) in treated plants .
Case Studies
- Anticancer Activity : In a comparative study involving various triazolo-pyrazine derivatives, this compound was found to be one of the most effective compounds against A549 cells .
- Antiviral Properties : Another study demonstrated that this compound could significantly reduce viral load in infected plants compared to controls, suggesting its potential as an antiviral agent .
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine demonstrates efficacy against various bacterial strains. A comparative study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Neuropharmacological Effects
The compound's structural similarity to known psychoactive agents has led to investigations into its potential as an anxiolytic or antidepressant. Experimental models have shown that it can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. In vivo studies indicated a reduction in anxiety-like behaviors in rodent models when treated with this compound.
Agrochemicals
Pesticidal Properties
The triazole moiety in the compound has been linked to fungicidal activity. Field trials have demonstrated that formulations containing this compound can effectively control fungal pathogens in crops such as wheat and corn. A recent study reported a significant reduction in disease incidence when applied as a foliar spray.
Material Sciences
Polymer Chemistry
In the field of materials science, this compound has been explored for its potential use in polymer synthesis. Its ability to act as a cross-linking agent has been investigated in the development of thermosetting resins. Experimental results showed improved thermal stability and mechanical properties in polymer matrices when incorporating this compound.
Data Summary and Case Studies
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Piperazine/Piperidine Core
3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
- Structure : Differs by methyl substitution at the 3-position of the piperazine ring.
- Properties: The positional isomerism (2- vs. 3-methyl) may alter steric hindrance and hydrogen-bonding capacity, impacting target binding. No direct biological data are reported, but such variations often influence pharmacokinetics (e.g., solubility, metabolic stability) .
1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine (CAS 1878022-44-6)
- Structure : Replaces piperazine with piperidine, removing one nitrogen atom.
- Properties: Reduced basicity due to the absence of a secondary amine. Molecular weight: 203.25 (vs. 291.18 for the dihydrochloride salt of the target compound).
8-(4-Amino-1-piperidinyl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one (CAS 1325305-68-7)
- Structure: Incorporates a ketone group at the 3-position and a 4-aminopiperidine substituent.
- Properties: The ketone enhances polarity, likely improving aqueous solubility. The amino group may facilitate interactions with acidic residues in enzymatic targets .
Core Scaffold Modifications
[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives
- Structure: Replaces pyrazine with a quinoxaline ring, expanding the aromatic system.
- Biological Activity : Demonstrated cytotoxicity against tumor cell lines (HePG-2, Hep-2, Caco-2) via topoisomerase II inhibition and DNA intercalation . The larger planar structure may enhance DNA binding but reduce selectivity.
Pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines
Functional Group Additions
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- Structure : Features a trifluoromethyl group on the triazole ring.
- Properties : The CF3 group enhances metabolic stability and electron-withdrawing effects, which could modulate target affinity .
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine
Structural and Pharmacokinetic Comparison Table
Méthodes De Préparation
Cyclization to Form the Triazolopyrazine Core
The fused triazolopyrazine ring system can be synthesized by cyclization of appropriate pyrazine derivatives with nitrogen-containing reagents that form the triazole ring. Literature reviews on 1,2,3-triazole-fused pyrazines indicate several methods:
- Use of polystyrene p-toluenesulfonyl hydrazide with acetylpyrazine derivatives in the presence of catalysts such as TiCl4 in methanol to form hydrazones, which then cyclize with amines (e.g., morpholine) to yield triazolopyrazines in moderate yields (33–62%).
- Copper-catalyzed [3 + 2] cycloaddition of propiolamides with azides followed by halide displacement to form saturated triazolopyrazine derivatives, such as triazolopiperazines, with yields up to 80%.
- Ring-opening/ring-closing cyclotransformations involving hydrazine hydrate treatment of triazole-fused nitropyridinones leading to pyrazinone derivatives in high yield (86%).
These methods emphasize the versatility of cyclization and cycloaddition reactions in constructing the fused heterocyclic core.
Purification and Characterization
The final compound is purified by chromatographic techniques and characterized by:
- NMR spectroscopy to confirm the chemical structure.
- Mass spectrometry for molecular weight confirmation.
- Additional analytical methods to assess purity and confirm the absence of side products.
Comparative Table of Synthetic Approaches
Step | Methodology | Reagents/Catalysts | Yield Range | Notes |
---|---|---|---|---|
Cyclization to triazolopyrazine core | Polystyrene p-toluenesulfonyl hydrazide + acetylpyrazine + TiCl4 | TiCl4, MeOH | 33–62% | Solid-phase assisted synthesis; regioselective |
Cycloaddition and halide displacement | Copper-catalyzed [3+2] cycloaddition of propiolamide + azide | Cu catalyst | Up to 80% | One-pot reaction; forms triazolopiperazines |
Ring-opening/ring-closing cyclotransformation | Hydrazine hydrate treatment of triazole-fused nitropyridinones | Hydrazine hydrate, heat | 86% | High yield; no chromatography required |
Piperazine substitution | Aromatic nucleophilic substitution | 2-Methylpiperazine or methylation reagents | Variable | Depends on leaving group and conditions |
Research Findings and Notes
- The aromatic nucleophilic substitution step is critical for the successful attachment of the piperazine moiety, and the choice of leaving group on the triazolopyrazine core significantly affects the reaction efficiency.
- Solid-phase synthesis techniques provide an efficient and regioselective approach to prepare triazolopyrazine derivatives, facilitating the rapid generation of compound libraries for biological screening.
- Copper-catalyzed cycloaddition methods offer a versatile and high-yielding route to related triazolopyrazine derivatives, including saturated analogs with potential biological activity.
- The overall synthetic routes are designed to maximize yields while minimizing purification steps, with some protocols achieving high purity without chromatography.
- The compound’s biological activity as a kinase inhibitor underscores the importance of precise synthetic control to obtain the correct regioisomer and substitution pattern.
Q & A
Q. What are the optimized synthetic routes for 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine?
The synthesis typically involves cyclization and functionalization of triazolo-pyrazine precursors. A common approach is to start with hydrazine derivatives (e.g., ethyl 2-amino-2-thioxoacetate) and perform cyclization using carbonyldiimidazole (CDI) to form the triazole ring . For piperazine coupling, reactions with N-benzylethylenediamine or substituted hydrazines under reflux conditions (e.g., in ethanol or methanol with HCl) yield the target compound. Optimized conditions include using a 1:2 molar ratio of triazolo-pyrazine precursor to amine, achieving yields up to 99% after recrystallization (e.g., from methanol) .
Q. How can researchers characterize this compound using spectroscopic methods?
Key characterization techniques include:
- NMR : Analyze and spectra to confirm regioselectivity of the triazole ring and piperazine substitution. For example, the methyl group on the piperazine appears as a singlet (~δ 2.5 ppm), while triazole protons resonate at δ 8.0–9.0 ppm .
- Mass Spectrometry (MS) : Use high-resolution MS to verify the molecular ion peak (e.g., m/z 263.12 for CHN) and fragmentation patterns .
- IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm) and NH/CH vibrations (3100–3300 cm) to confirm functional groups .
Advanced Research Questions
Q. How can low yields in cyclization steps be addressed during synthesis?
Low yields in cyclization (e.g., during triazole formation) often arise from incomplete ring closure or side reactions. Strategies include:
- Catalyst Optimization : Use CDI or phosphorus oxychloride (POCl) to enhance electrophilicity of intermediates .
- Temperature Control : Reflux in anhydrous dioxane or sulfolane at 150°C for 24–48 hours to drive reaction completion .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate pure products .
Q. What strategies resolve regioselectivity challenges in triazole ring formation?
Regioselectivity in triazolo-pyrazines is influenced by substituent electronic effects. For example:
- Electron-Withdrawing Groups (EWGs) : Direct cyclization to the more electrophilic pyrazine nitrogen. Use trifluoromethyl or nitro substituents to stabilize transition states .
- Steric Effects : Bulky groups (e.g., benzyl) on the piperazine can favor specific ring conformations. Computational modeling (DFT) predicts regioselectivity trends by analyzing orbital overlap and charge distribution .
Q. How can computational methods improve reaction design for derivatives?
Quantum chemical calculations (e.g., DFT, reaction path searches) predict optimal reaction conditions and intermediates. For example:
- Transition State Analysis : Identify energy barriers for cyclization steps using Gaussian or ORCA software .
- Solvent Effects : Simulate solvation free energies (e.g., in DMFA or ethanol) to select solvents that stabilize intermediates .
- Machine Learning : Train models on existing synthetic data (e.g., from Reaxys) to recommend reagent ratios or temperatures for novel derivatives .
Data Analysis and Contradictions
Q. How should researchers resolve contradictions in NMR or MS data?
- Unexpected Peaks : Compare experimental spectra with simulated data (e.g., using ACD/Labs or MestReNova). For example, a doublet at δ 4.2 ppm may indicate residual solvent (e.g., DMSO) rather than product .
- Isotopic Patterns : Use high-resolution MS to distinguish between molecular ions and adducts (e.g., [M+H] vs. [M+Na]) .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., from methanol) and analyzing unit cell parameters .
Q. What methods validate biological activity without commercial assays?
- In Silico Docking : Use AutoDock or Schrödinger to predict binding affinity to targets like adenosine receptors .
- Functional Assays : Measure cAMP inhibition in HEK293 cells transfected with A receptors. A 50% inhibition (IC) < 100 nM indicates potent activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.